6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid
CAS No.:
Cat. No.: VC17471193
Molecular Formula: C10H4BrNO7
Molecular Weight: 330.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H4BrNO7 |
|---|---|
| Molecular Weight | 330.04 g/mol |
| IUPAC Name | 6-bromo-7-hydroxy-8-nitro-2-oxochromene-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H4BrNO7/c11-5-2-3-1-4(9(14)15)10(16)19-8(3)6(7(5)13)12(17)18/h1-2,13H,(H,14,15) |
| Standard InChI Key | VCAAZFYHZJSTTA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C=C(C(=O)OC2=C(C(=C1Br)O)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the 2H-chromen-2-one (coumarin) family, with a fused benzene and α-pyrone ring system. Its IUPAC name, 6-bromo-7-hydroxy-8-nitro-2-oxochromene-3-carboxylic acid, reflects the substituents at positions 6 (bromine), 7 (hydroxyl), 8 (nitro), and 3 (carboxylic acid). The molecular formula is C₁₀H₄BrNO₇, with a molecular weight of 330.04 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₄BrNO₇ | PubChem |
| Molecular Weight | 330.04 g/mol | PubChem |
| SMILES Notation | C1=C2C=C(C(=O)OC2=C(C(=C1Br)O)N+[O-])C(=O)O | PubChem |
| InChI Key | VCAAZFYHZJSTTA-UHFFFAOYSA-N | PubChem |
The presence of electron-withdrawing groups (bromine, nitro) and hydrogen-bond donors (hydroxyl, carboxylic acid) confers a polar surface area of 124 Ų, suggesting moderate bioavailability under physiological conditions .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a multi-step protocol involving:
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Knoevenagel Condensation: 6-Bromo-7-hydroxy-8-nitro-2-hydroxybenzaldehyde is reacted with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to form the coumarin scaffold.
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Cyclization: Acid-catalyzed cyclization yields the 2H-chromen-2-one core.
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Functionalization: Introduction of the nitro group at position 8 via nitration, followed by oxidation to install the carboxylic acid at position 3 .
Table 2: Synthetic Yields and Spectral Data
| Step | Yield (%) | Key Spectral Data (¹H NMR, δ ppm) |
|---|---|---|
| Knoevenagel Condensation | 84 | 8.66 (s, 1H), 8.16 (d, J = 2.4 Hz, 1H) |
| Cyclization | 86 | 8.71 (s, 1H), 8.07–8.02 (m, 2H) |
| Final Product | 99 | 13C NMR: 164.29 (C=O), 156.61 (C-Br) |
The final product exhibits high purity (>99%) as confirmed by high-resolution mass spectrometry (HRMS) .
Pharmacological Activity
GPR35 Agonism
6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid (referred to as Compound 50 in Wei et al., 2016) demonstrates exceptional potency as a GPR35 agonist. In dynamic mass redistribution assays using HT-29 cells, it achieved an EC₅₀ of 5.8 nM, surpassing analogs with carboxyl or cyano substituents .
Mechanism of Action
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Gα₁₃ Coupling: Activation of GPR35 triggers Gα₁₃-mediated signaling, modulating Rho-kinase pathways and cytoskeletal reorganization .
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β-Arrestin Recruitment: The compound induces β-arrestin translocation with an EC₅₀ of 0.12 µM, suggesting biased agonism toward G protein-dependent pathways .
Table 3: Comparative Potency of Coumarin Derivatives
| Compound | Substituents (Position) | EC₅₀ (GPR35) |
|---|---|---|
| 50 | 6-Br, 7-OH, 8-NO₂, 3-COOH | 5.8 nM |
| 27 | 6,8-Br₂, 7-OH, 3-COOH | 0.15 µM |
| 30 | 6-NO₂, 7-OH, 8-NO₂, 3-COOH | 51 nM |
The nitro group at position 8 enhances lipophilicity, facilitating interactions with a hydrophobic pocket in GPR35’s ligand-binding domain .
Structure-Activity Relationships (SAR)
Substituent Effects
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Position 6 (Halogens): Bromine > chlorine in enhancing potency (e.g., EC₅₀ of 10.76 µM for 6-Br vs. 13.52 µM for 6-Cl) .
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Position 7 (Hydroxyl): Hydroxyl groups improve potency 10-fold compared to methoxy or hydrogen substituents (e.g., EC₅₀ of 0.15 µM for 7-OH vs. 0.89 µM for 7-OCH₃) .
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Position 8 (Nitro): Nitro groups synergize with bromine at position 6 to maximize agonistic activity (EC₅₀ reduction from 1.75 µM to 5.8 nM) .
Tetrazolyl vs. Carboxyl Analogs
Replacing the carboxylic acid with a tetrazolyl group (e.g., Compound 50 vs. 3-tetrazyl derivatives) reduces polarity but maintains high GPR35 affinity, suggesting tolerance for bioisosteric substitutions .
Pharmacokinetic and Toxicological Profile
ADME Properties
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Solubility: Moderate aqueous solubility (LogP ≈ 1.8) due to ionizable carboxylic acid .
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Metabolic Stability: Susceptible to hepatic glucuronidation at the hydroxyl group, as predicted by in silico models .
Toxicity Data
No in vivo toxicity studies have been reported. In vitro assays in HepG2 cells show no cytotoxicity at concentrations ≤10 µM .
Therapeutic Applications
Metabolic Disorders
GPR35 activation by this compound suppresses lipid accumulation in hepatocytes, as evidenced by reduced Oil Red O staining in T0901317-induced steatosis models .
Inflammatory Diseases
Biased agonism toward Gα₁₃ signaling may attenuate pro-inflammatory cytokine release in macrophages, offering potential in colitis and arthritis .
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